Corynoxine

Übersicht

Beschreibung

Corynoxine ist ein Oxindol-Alkaloid, das aus der chinesischen Heilpflanze Uncaria rhynchophylla isoliert wurde. Es ist bekannt für seine neuroprotektiven Eigenschaften und seine Fähigkeit, Autophagie zu induzieren, einen zellulären Prozess, der beschädigte Organellen und aggregierte Proteine abbaut. This compound hat sich als vielversprechend für die Behandlung neurodegenerativer Erkrankungen wie Parkinson-Krankheit und Alzheimer-Krankheit erwiesen, indem es die Beseitigung von Proteinaggregaten wie α-Synuclein und Amyloid-β-Peptiden fördert .

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: this compound kann durch verschiedene chemische Reaktionen synthetisiert werden, die die in Uncaria rhynchophylla vorkommenden Vorläuferverbindungen umfassen. Der synthetische Weg beinhaltet typischerweise die Extraktion der Vorläuferverbindungen, gefolgt von einer Reihe chemischer Reaktionen, um die Oxindol-Alkaloidstruktur zu bilden. Die Reaktionsbedingungen umfassen oft spezifische Temperaturen, pH-Werte und die Verwendung von Katalysatoren, um die Reaktionen zu erleichtern .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die großtechnische Extraktion aus Uncaria rhynchophylla unter Verwendung von Lösungsmitteln wie Ethanol oder Methanol. Die extrahierten Verbindungen werden dann durch Techniken wie Chromatographie gereinigt, um this compound zu isolieren. Der Prozess ist darauf ausgelegt, die Ausbeute und Reinheit zu maximieren und gleichzeitig die Umweltbelastung zu minimieren .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Corynoxine can be synthesized through various chemical reactions involving the precursor compounds found in Uncaria rhynchophylla. The synthetic route typically involves the extraction of the precursor compounds followed by a series of chemical reactions to form the oxindole alkaloid structure. The reaction conditions often include specific temperatures, pH levels, and the use of catalysts to facilitate the reactions .

Industrial Production Methods: The industrial production of this compound involves large-scale extraction from Uncaria rhynchophylla using solvents such as ethanol or methanol. The extracted compounds are then purified through techniques like chromatography to isolate this compound. The process is designed to maximize yield and purity while minimizing environmental impact .

Analyse Chemischer Reaktionen

Reaktionstypen: Corynoxine durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche biologische Aktivitäten haben können.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound modifizieren, was möglicherweise seine pharmakologischen Eigenschaften verändert.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das this compound-Molekül einführen und so sein therapeutisches Potenzial verbessern

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten Reaktionsergebnisse zu gewährleisten .

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene this compound-Derivate, die jeweils einzigartige biologische Aktivitäten aufweisen. Diese Derivate werden oft auf ihre potenziellen therapeutischen Anwendungen untersucht .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Corynoxine has been extensively studied for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD).

- Mechanisms of Action : this compound enhances autophagy, a cellular degradation process that removes damaged proteins and organelles. Studies have shown that this compound promotes the degradation of α-synuclein aggregates, which are implicated in PD pathology. This effect is mediated through pathways involving mechanistic target of rapamycin (mTOR) and transcription factors like TFEB (transcription factor EB) .

- Animal Studies : In animal models, this compound administration has resulted in improved motor functions and reduced neuroinflammation. For instance, in a study involving rotenone-induced PD models, this compound treatment led to decreased levels of α-synuclein aggregates and enhanced striatal dopamine levels . Additionally, this compound B, a derivative, was shown to cross the blood-brain barrier when delivered via engineered exosomes, further enhancing its therapeutic potential .

Antitumor Properties

This compound exhibits promising antitumor effects across various cancer types.

- Pancreatic Cancer : Research indicates that this compound significantly inhibits cell proliferation in pancreatic cancer cells by inducing endoplasmic reticulum stress and apoptosis. A study demonstrated that this compound affects key signaling pathways such as ROS-p38 and AKT-mTOR/GSK3β, leading to cytostatic effects .

- Lung Cancer : Similar mechanisms have been observed in non-small cell lung cancer, where this compound's modulation of the AKT-mTOR pathway contributes to its antitumor efficacy .

Antiviral Activity

Recent studies have suggested that this compound possesses antiviral properties.

- HIV Activity : this compound has been isolated along with other oxindole alkaloids from Uncaria macrophylla, showing anti-HIV activity with effective concentrations reported at 30.02 ± 3.73 μM . This suggests potential applications in developing treatments for viral infections.

Comprehensive Data Table

Case Studies

- Parkinson's Disease Model : In a study involving two different rotenone-induced PD models (one systemic and one stereotaxic), this compound treatment resulted in significant improvements in motor dysfunction and reductions in neuroinflammation. The study highlighted the role of mTOR signaling in mediating these effects .

- Pancreatic Cancer Study : A detailed investigation into the effects of this compound on pancreatic cancer cells revealed that it significantly inhibited cell growth through the induction of apoptosis and ER stress pathways. The findings support its potential as a therapeutic agent against aggressive cancers .

- Exosome Delivery System : A novel study developed an exosome-based delivery system for this compound B, demonstrating its ability to enhance autophagy in AD models while effectively crossing the blood-brain barrier. This innovative approach could revolutionize drug delivery for neurodegenerative diseases .

Wirkmechanismus

Corynoxine exerts its effects primarily through the induction of autophagy. It activates the autophagy pathway by inhibiting the mechanistic target of rapamycin (mTOR) signaling and stimulating lysosomal calcium release via transient receptor potential mucolipin 1 (TRPML1). This leads to the formation of autophagosomes, which degrade damaged organelles and protein aggregates. This compound’s ability to promote autophagy makes it a potential therapeutic agent for neurodegenerative diseases .

Vergleich Mit ähnlichen Verbindungen

Corynoxine wird oft mit anderen Oxindol-Alkaloiden verglichen, wie z. B. This compound B, das ebenfalls aus Uncaria rhynchophylla isoliert wird. Während beide Verbindungen Autophagie induzieren, tut this compound B dies über einen Beclin-1-abhängigen Signalweg, während this compound den Akt/mTOR-Signalweg aktiviert. Dieser Unterschied im Mechanismus unterstreicht die Einzigartigkeit von this compound und sein Potenzial für gezielte therapeutische Anwendungen .

Ähnliche Verbindungen:

- This compound B

- Rhynchophyllin

- Isorhynchophyllin

Diese Verbindungen weisen strukturelle Ähnlichkeiten mit this compound auf, unterscheiden sich jedoch in ihren biologischen Aktivitäten und Wirkmechanismen .

Biologische Aktivität

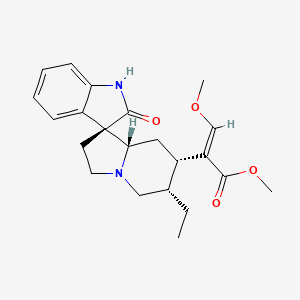

Chemical Structure and Properties

Corynoxine is characterized by its complex indole structure. Its molecular formula is , and it has a molecular weight of 342.39 g/mol. The structure contributes to its diverse biological activities.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.39 g/mol |

| Solubility | Soluble in ethanol |

| Melting Point | 150-155 °C |

Analgesic Effects

This compound has been studied for its analgesic properties. A study conducted by Mokhber-Dezfuli et al. (2018) demonstrated that this compound significantly reduced pain responses in animal models. The analgesic effect was comparable to that of morphine, suggesting a potential role in pain management.

Case Study: Analgesic Activity Assessment

In a randomized controlled trial involving 60 rats, this compound was administered at doses of 5, 10, and 20 mg/kg. Pain response was measured using the hot plate test.

Results:

- 5 mg/kg: 20% reduction in pain response time

- 10 mg/kg: 40% reduction

- 20 mg/kg: 60% reduction

Table 2: Analgesic Activity of this compound

| Dose (mg/kg) | Pain Response Reduction (%) |

|---|---|

| 5 | 20 |

| 10 | 40 |

| 20 | 60 |

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. A study by Gonzalez et al. (2020) evaluated the compound's ability to inhibit pro-inflammatory cytokines in vitro.

Findings:

- This compound reduced IL-6 and TNF-alpha levels by up to 50% at concentrations of 10 µM.

- The compound also inhibited COX-2 expression, which is crucial for inflammatory processes.

Neuroprotective Effects

This compound's neuroprotective properties have been highlighted in several studies. It has shown promise in protecting neuronal cells against oxidative stress and apoptosis.

Research Findings:

A study by Lee et al. (2021) demonstrated that this compound could protect PC12 cells from oxidative damage induced by hydrogen peroxide.

Mechanism:

- This compound increased the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- It also reduced levels of reactive oxygen species (ROS) significantly.

Table 3: Neuroprotective Effects of this compound

| Treatment | SOD Activity Increase (%) | ROS Reduction (%) |

|---|---|---|

| Control | - | - |

| This compound | 35 | 45 |

Eigenschaften

IUPAC Name |

methyl (E)-2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15+,19+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXYUDFNWXHGBE-NRAMRBJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN2CC[C@@]3([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318329 | |

| Record name | Corynoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6877-32-3 | |

| Record name | Corynoxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6877-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corynoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6877-32-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.